N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
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Overview
Description
N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution to introduce the triazole moiety.
Amide Coupling: The final step involves coupling the triazole intermediate with a phenylthioacetamide derivative using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl or pyridine compounds .
Scientific Research Applications
N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer, antifibrotic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-Phenyl-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its specific combination of a phenyl group, pyridine ring, and triazole moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H13N5OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-phenyl-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13N5OS/c21-13(17-12-6-2-1-3-7-12)10-22-15-18-14(19-20-15)11-5-4-8-16-9-11/h1-9H,10H2,(H,17,21)(H,18,19,20) |
InChI Key |
HPEIJTCNFVAYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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